![molecular formula C10H18ClN5 B1501141 N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride CAS No. 1185310-57-9](/img/structure/B1501141.png)
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride
Overview
Description
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is a chemical compound that has gained significant interest in scientific research. It is a small molecule that has been studied for its potential use in various applications, including drug discovery and development.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride in lab experiments is its small size, which allows it to easily penetrate cell membranes. Additionally, it has been shown to have low toxicity, making it a relatively safe compound to use in experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride. One area of interest is its potential use in combination with other drugs to enhance its anticancer activity. Additionally, further research is needed to better understand its mechanism of action and to optimize its use in drug development. Finally, research is needed to explore its potential use in the treatment of other diseases beyond cancer and neurological disorders.
Scientific Research Applications
N,N-dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine hydrochloride has been studied for its potential use in drug discovery and development. It has been shown to have activity against various cancer cell lines and has been studied as a potential anticancer agent. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
properties
IUPAC Name |
N,N-dimethyl-6-piperazin-1-ylpyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.ClH/c1-14(2)9-7-10(13-8-12-9)15-5-3-11-4-6-15;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKOCXURDKSTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671808 | |
Record name | N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185310-57-9 | |
Record name | N,N-Dimethyl-6-(piperazin-1-yl)pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.